molecular formula C4H6O3 B12805784 (11C)Acetoacetic acid CAS No. 53286-22-9

(11C)Acetoacetic acid

Cat. No.: B12805784
CAS No.: 53286-22-9
M. Wt: 101.09 g/mol
InChI Key: WDJHALXBUFZDSR-NUTRPMROSA-N
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Description

(11C)Acetoacetic acid, also referred to as [11C]ACAC, is a carbon-11 labeled radiopharmaceutical used as a positron emission tomography (PET) tracer for preclinical research . It serves as a key molecular tool for investigating ketone body metabolism, an essential alternative energy pathway activated when glucose availability is low, such as during fasting . In neurological research, this compound enables the study of cerebral ketone utilization, which can replace up to 70% of the brain's energy requirements under ketogenic conditions . This is particularly relevant for research into age-related cognitive decline and neurodegenerative diseases like Alzheimer's, where brain glucose uptake is impaired . Furthermore, this compound has shown significant application in oncology research. Tumor cells, including those in breast and prostate cancers, often overexpress enzymes like acetoacetyl-CoA transferase and fatty acid synthetase . The tracer is metabolized and incorporated into membrane lipids within these proliferating cells, allowing researchers to non-invasively monitor tumor metabolism and activity in vivo . The compound is synthesized by reacting the enolate anion of acetone with [11C]carbon dioxide, followed by hydrolysis and purification via ion-exchange chromatography, yielding a product with high radiochemical purity suitable for research applications . This product is supplied For Research Use Only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53286-22-9

Molecular Formula

C4H6O3

Molecular Weight

101.09 g/mol

IUPAC Name

3-oxo(111C)butanoic acid

InChI

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)/i4-1

InChI Key

WDJHALXBUFZDSR-NUTRPMROSA-N

Isomeric SMILES

CC(=O)C[11C](=O)O

Canonical SMILES

CC(=O)CC(=O)O

Origin of Product

United States

Radiochemistry and Radiosynthesis of 11c Acetoacetic Acid for Research

Precursor Production and Carbon-11 (B1219553) Introduction Strategies

The foundation of synthesizing (11C)Acetoacetic acid lies in the production of a suitable carbon-11 labeled precursor. The choice of precursor dictates the subsequent radiolabeling strategy.

The most common primary precursor for the synthesis of [1-11C]Acetoacetic acid is [11C]carbon dioxide ([11C]CO2). nih.gov It is typically produced in a medical cyclotron through the ¹⁴N(p,α)¹¹C nuclear reaction. nih.govnih.gov This process involves the proton bombardment of high-purity nitrogen gas that contains trace amounts of oxygen (typically 0.5-1%). nih.govnih.gov

While directly produced in the cyclotron, the resulting gas stream contains various chemical and radiochemical impurities that must be removed. mdpi.com Purification often involves trapping the [11C]CO2 on a molecular sieve at ambient temperature, which can then be heated to release the purified gas for the subsequent synthesis steps. nih.gov Due to its moderate reactivity, direct use of [11C]CO2 in labeling reactions can be challenging, often requiring highly reactive reagents. mdpi.comnih.gov

To overcome the challenges associated with the direct use of [11C]CO2, alternative carbon-11 building blocks have been developed. A significant alternative for labeling the carbonyl position is [11C]carbon monoxide ([11C]CO). nih.govsnmjournals.org [11C]CO is generated by the online reduction of cyclotron-produced [11C]CO2. This reduction is commonly achieved by passing the [11C]CO2 gas through a column containing molybdenum or zinc heated to high temperatures (e.g., 850 °C for a molybdenum column). nih.govsnmjournals.orgsemanticscholar.org The resulting [11C]CO can then be used in carbonylation reactions. For the synthesis of [11C]Acetoacetic acid, a method utilizing [11C]CO involves chloroacetone (B47974) as the precursor. snmjournals.org

Other advanced strategies have been explored, such as a fluorine-mediated desilylation labeling approach. This method involves converting (isopropenyloxy)trimethylsilane into a cesium enolate intermediate, which is then carboxylated with [11C]CO2. researchgate.net While less common for acetoacetic acid, other C-11 synthons like [11C]methyl iodide ([11C]CH₃I) and [11C]methyl triflate ([11C]CH₃OTf) are widely used in PET radiochemistry for methylation reactions. mdpi.comnih.gov

Radiosynthetic Methodologies for [1-11C]Acetoacetic Acid

The primary route for producing [1-11C]Acetoacetic acid is through the carboxylation of an acetone (B3395972) enolate with [11C]CO2.

The classical and most direct method for synthesizing [1-11C]Acetoacetic acid involves the reaction of the enolate anion of acetone with [11C]CO2. nih.govresearchgate.net The highly reactive enolate anion is typically generated in situ just before the introduction of the radiolabel. One common method to generate the enolate is by reacting isopropenylacetate (B8374857) with methyllithium (B1224462) (MeLi) in an appropriate solvent like tetrahydrofuran (B95107) (THF). nih.govnih.gov

The radiosynthesis is carried out by bubbling the purified [11C]CO2 gas into the cold enolate solution, typically maintained at temperatures between -40 °C and -10 °C. nih.gov After the trapping of [11C]CO2 is complete, the reaction mixture is allowed to warm, and the reaction is then quenched by hydrolysis to yield [1-11C]Acetoacetic acid. nih.govnih.gov The final product requires purification to remove unreacted precursors and byproducts.

Optimizing the synthesis of [1-11C]Acetoacetic acid is crucial for obtaining sufficient quantities for research, with high radiochemical yield (RCY) and high specific activity. Key parameters for optimization include reaction conditions, purification methods, and precursor concentrations.

Research has demonstrated a range of outcomes based on the synthetic method employed. For instance, a fluorine-mediated desilylation approach reported a 57% RCY in 29 minutes. researchgate.net An automated synthesis on a TRASIS AIO module yielded a decay-corrected RCY of approximately 35% and a specific activity of about 66.6 GBq/µmol within a 16-minute synthesis time. nih.govnih.gov In contrast, a method using [11C]CO on a GE TracerLab FXs module achieved a higher radiochemical conversion of 58-88% and a very high molar activity of over 1500 mCi/µmol, though the synthesis time was longer at 35-45 minutes. snmjournals.org

Table 1: Comparison of Optimized Radiosynthesis Methods for this compound

Method/ModulePrecursor(s)Radiochemical Yield (RCY)Specific/Molar ActivitySynthesis TimeReference(s)
TRASIS AIO Isopropenylacetate, MeLi, [11C]CO2~35% (decay-corrected)~66.6 GBq/µmol~16 min nih.gov, nih.gov
GE TracerLab FXs Chloroacetone, [11C]CO58-88% (conversion)>1500 mCi/µmol35-45 min snmjournals.org
Fluorine-mediated desilylation (isopropenyloxy)trimethylsilane, [11C]CO257%Not Reported~29 min researchgate.net
Automated One-Pot Acetone enolate, [11C]CO234% (decay-corrected)Not Reported~18 min nih.gov, researchgate.net

To ensure reproducible and efficient production for research and potential clinical applications, the synthesis of [1-11C]Acetoacetic acid has been adapted to commercially available automated synthesis modules.

TRASIS AIO: The TRASIS All-In-One (AIO) module has been successfully used for the fully automated, one-pot synthesis of [1-11C]Acetoacetic acid. nih.govnih.govllu.edu The automated process involves the [11C]carboxylation of the enolate generated from isopropenylacetate and MeLi, followed by purification using ion-exchange column resins. nih.govnih.gov This system consistently produces the radiotracer with high radiochemical purity (>95%) in approximately 16 minutes, making it a reliable platform for routine production. researchgate.netnih.govnih.gov

GE TracerLab FXs: The GE TracerLab series of modules (e.g., FXs, FXc-Pro) are also widely used for the automated synthesis of carbon-11 labeled compounds, including [1-11C]Acetoacetic acid. nih.govsnmjournals.orgresearchgate.net These modules are particularly well-suited for the two-step method that utilizes [11C]CO. snmjournals.org The process involves the automated conversion of [11C]CO2 to [11C]CO, followed by the carbonylation of a suitable precursor like chloroacetone. snmjournals.org A key advantage of this method on the GE TracerLab platform is that the carbonylation reaction can be carried out at ambient temperature and pressure, obviating the need for specialized high-pressure equipment. nih.govsnmjournals.org This approach yields a product with high molar activity, suitable for demanding research applications. snmjournals.org

Advanced Purification Techniques (e.g., HPLC, Ion-Exchange Chromatography, Solid-Phase Extraction)

The purification of this compound following its radiosynthesis is a critical step to remove unreacted starting materials, radiolabeled byproducts, and other chemical impurities. Several advanced chromatographic techniques are employed to ensure the final product is suitable for research applications.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the purification and analysis of this compound. In some methodologies, semi-preparative HPLC is used to isolate the desired compound from the crude reaction mixture. snmjournals.org For instance, a crude reaction mixture can be purified using a semi-preparative HPLC system with a C18 column and a mobile phase like 80% acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA). snmjournals.org The collected fraction containing this compound is then typically reformulated into a physiologically compatible solution. snmjournals.org While effective, HPLC-based purification can sometimes be more time-consuming compared to other methods, which is a significant consideration given the short 20.4-minute half-life of carbon-11. acs.orgnih.gov

Ion-Exchange Chromatography: This technique is frequently utilized for the purification of this compound, separating compounds based on their net charge. nih.govresearchgate.net Following synthesis, the reaction mixture is passed through ion-exchange columns. nih.govresearchgate.net One automated synthesis module employs purification via ion-exchange column resins to yield this compound with high radiochemical purity. researchgate.net This method is effective at removing charged impurities and can be readily automated. nih.gov For example, the synthesis of the related compound [11C]acetate often uses a series of cation exchange, halide exchange, and anion exchange cartridges for purification. snmjournals.org

Solid-Phase Extraction (SPE): SPE is a rapid and efficient method for purifying radiolabeled compounds. It has been successfully applied to the purification of this compound, often using a combination of different cartridge types to remove specific impurities. snmjournals.org One reported method involves the purification of the final product using a combination of a C18 and a Strong Anion Exchange (SAX) solid-phase extraction cartridge. snmjournals.org The C18 cartridge retains non-polar impurities, while the SAX cartridge retains the desired anionic this compound, which is then eluted with a suitable buffer. This SPE-based approach is often faster than HPLC and is well-suited for automated synthesis modules, minimizing synthesis time and radiation exposure to personnel. nih.govresearchgate.net

Table 1: Comparison of Purification Techniques for this compound

TechniquePrincipleCommon ImplementationAdvantagesDisadvantages
HPLCSeparation based on polarity and affinity for stationary phase.Semi-preparative C18 column with acetonitrile/TFA mobile phase. snmjournals.orgHigh resolution and purity.Longer processing time, requires reformulation. nih.gov
Ion-Exchange ChromatographySeparation based on net electrical charge. uniba.skUse of anion and/or cation exchange resin columns/cartridges. nih.govresearchgate.netEffective for removing charged impurities, easily automated. nih.govMay have lower resolution than HPLC for some impurities.
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and a liquid phase. sigmaaldrich.comCombination of C18 and Strong Anion Exchange (SAX) cartridges. snmjournals.orgRapid, efficient, suitable for automation, reduces solvent use. researchgate.netMay require careful method development to achieve high purity.

Radiochemical Purity and Quality Control Protocols in Research Production

Ensuring the radiochemical purity of this compound is paramount for the integrity of preclinical research data. Quality control (QC) protocols are rigorously implemented to verify the identity and purity of the final product before its use. iaea.org

Analytical Methodologies for Radiochemical Purity Assessment

The primary analytical technique for assessing the radiochemical purity of this compound is HPLC. Analytical HPLC systems equipped with a radioactivity detector are used to separate and quantify all radioactive species in the final product solution. snmjournals.orgnih.gov A high radiochemical purity means that the vast majority of the radioactivity in the sample corresponds to the this compound molecule. For example, HPLC analysis of an automated synthesis product showed ≤3% impurities. nih.gov

Different HPLC methods have been developed for the quality control of this compound. One method utilizes a ReZex RHM-Monosaccharid H+ column with a 5 mM sulfuric acid mobile phase. snmjournals.org Another, newer method was developed using a Luna SCX column to provide a shorter retention time of 4.8 minutes, which is more suitable for routine production given the short half-life of carbon-11. nih.gov Typically, a radiochemical purity of greater than 90% or 95% is required for preclinical use. snmjournals.orgnih.govresearchgate.net

Table 2: Exemplary HPLC Conditions for Quality Control of this compound

ParameterMethod 1 snmjournals.orgMethod 2 nih.gov
ColumnReZex RHM-Monosaccharid H+ (300 x 7.8mm)Luna SCX
Mobile Phase5 mM Sulfuric acidNot specified
Flow Rate0.6 mL/minNot specified
Temperature40°CRoom temperature
Retention Time14 min4.8 min

Determination and Significance of Molar Activity for Preclinical Studies

Molar activity (Am), also referred to as specific activity, is a critical quality parameter for radiotracers used in PET imaging. It is defined as the amount of radioactivity per mole of the compound and is typically expressed in units of gigabecquerels per micromole (GBq/µmol) or millicuries per micromole (mCi/µmol). mdpi.com

Determination: Molar activity is determined by measuring the total radioactivity of the sample using a dose calibrator and dividing it by the total molar amount of the compound (labeled and unlabeled). The molar amount is quantified using an analytical technique with a concentration-calibrated detector, such as HPLC with a UV detector, by comparing the peak area of the product to a standard curve of the non-radioactive reference compound.

Significance: A high molar activity is crucial for preclinical studies, particularly those involving receptor imaging or other specific binding sites. acs.org If the molar activity is too low, the large amount of non-radioactive ("cold") acetoacetic acid administered along with the tracer could saturate the biological target (e.g., transporters or enzymes), preventing the radiotracer from binding and leading to inaccurate imaging results. Recent advancements in synthesis methods, such as those utilizing [11C]carbon monoxide, have enabled the production of this compound with significantly higher molar activities, which is a notable improvement for its application in sensitive biological studies. nih.gov For instance, an "in-loop" 11C-carbonylation method produced this compound with a molar activity greater than 293 GBq/µmol, a tenfold improvement over previous methods. nih.gov

Table 3: Reported Molar/Specific Activity of this compound

Reported Molar/Specific ActivitySynthesis Method ContextReference
>1500 mCi/µmolTwo-step 11C-Carbonylation snmjournals.org
~66.6 GBq/µmolAutomated synthesis via [11C]carboxylation researchgate.net
>293 GBq/µmol (>7919 mCi/mmol)"In-loop" 11C-Carbonylation nih.gov

Preclinical Research Applications of 11c Acetoacetic Acid

Investigations in Animal Models

Animal models are fundamental to understanding the physiological and metabolic behavior of (11C)Acetoacetic acid before its application in human studies. Rodents and non-human primates are commonly used to characterize its metabolic pathways and distribution throughout the body.

Rodent models, particularly rats, have been extensively used to characterize the kinetics and metabolism of this compound. These studies often involve PET imaging to noninvasively measure the tracer's uptake and metabolism in various tissues, including the brain, heart, and others. physiology.orgnih.gov In rats, the metabolism of this compound has been evaluated under different dietary conditions to understand how ketosis affects organ uptake. physiology.orgnih.govphysiology.org For instance, research has compared the metabolic rates of ketones in rats on a standard high-carbohydrate diet, a fat-rich ketogenic diet, and after a 48-hour fast. physiology.orgnih.gov

Key Findings from Rodent Studies with this compound
Animal ModelResearch FocusKey FindingsSource
Rats (Sprague-Dawley)Metabolic kinetics in brain, heart, and mouth tissue under different diets (control, ketogenic, fasting)The brain acquires and uses ketones differently from the heart or mouth tissue. The metabolic rate in mouth tissue was about double that in the brain. physiology.orgphysiology.org
Rats (Sprague-Dawley)Comparison of [11C]acetoacetate and [11C]β-hydroxybutyrate kineticsThe two tracers are interchangeable for measuring global cerebral ketone metabolic rate, but show some differences in specific kinetic parameters in the brain and myocardium. nih.gov
Mice (Tumor-bearing)BiodistributionObserved high to moderate uptake in kidneys, spleen, liver, heart, lung, and brain. nih.gov

Non-human primates provide a translational model closer to humans for studying the biodistribution of PET tracers. The use of this compound has been validated in vervet monkeys through dynamic whole-body PET imaging. nih.gov These studies confirmed the tracer's utility and biodistribution pattern, which is crucial for its potential clinical applications. nih.govresearchgate.net

Biodistribution of this compound in Vervet Monkeys
Organ/TissueUptake and Kinetics CharacteristicsSource
BrainReadily enters the brain, with peak uptake within 5 minutes post-injection, followed by anticipated washout kinetics. nih.gov
KidneysPredominant organ for clearance of the tracer. nih.gov
HeartNotable uptake observed. nih.gov
LiverNotable uptake observed. nih.gov

Assessment of Ketone Body Metabolism and Utilization in Organ Systems

This compound PET allows for the direct in vivo assessment of how different organs utilize ketone bodies, which are a crucial alternative energy source to glucose, especially under conditions of carbohydrate scarcity. mdpi.com

The brain, which typically relies on glucose, can adapt to use ketone bodies as a primary fuel source during periods of fasting or when following a ketogenic diet. physiology.orgnih.gov this compound has been a key tool in developing a better understanding of this metabolic flexibility. physiology.org

PET studies with this compound enable the noninvasive quantification of ketone body uptake and metabolism in the living brain. physiology.orgnih.govresearchgate.net In rat studies, a three-compartment kinetic model is often employed to analyze the PET data and determine the cerebral metabolic rate of ketones (CMRkb). physiology.org Research has shown that brain uptake of ketones, such as β-hydroxybutyrate and acetoacetate (B1235776), is proportional to their concentration in the blood. physiology.org A comparative study in rats found a strong positive correlation between the cerebral metabolic rate measured with [11C]acetoacetate and plasma ketone levels. nih.gov This study also demonstrated that the absolute cerebral uptake (CMR) measured by [11C]acetoacetate and [11C]β-hydroxybutyrate was strongly correlated. nih.gov

Dietary interventions that induce ketosis, such as a high-fat ketogenic diet or fasting, have a profound impact on the brain's utilization of ketones. physiology.orgnih.gov Studies in rats using this compound PET have demonstrated this effect clearly. physiology.orgnih.govresearchgate.net

Compared to control rats on a standard carbohydrate-rich diet, the brain uptake of ketones was enhanced by approximately seven- to eightfold in rats maintained on a ketogenic diet or after a 48-hour fast. physiology.orgnih.govphysiology.org This dramatic increase highlights the brain's adaptive capacity to switch to ketone metabolism when glucose availability is reduced. physiology.org Interestingly, while both the ketogenic diet and fasting significantly increased ketone uptake, the underlying plasma conditions differed; rats on the ketogenic diet had higher blood glucose and lower plasma ketones compared to the 48-hour fasted rats. physiology.orgphysiology.org Despite these differences, the brain appeared to use ketones just as efficiently in both conditions. physiology.orgphysiology.org Further research in rats showed that a ketogenic diet not only increased the uptake of (11C)Acetoacetate by more than two-fold but also increased the expression of the monocarboxylic acid transporter 1 (MCT1) in brain microvessels, which is responsible for transporting ketones across the blood-brain barrier. researchgate.net

Effect of Dietary Modulation on Brain Ketone Uptake in Rats
Dietary ConditionKey Finding on this compound UptakeAssociated MechanismsSource
Ketogenic Diet~7-8 fold increase in brain ketone uptake compared to control diet.Increased expression of MCT1 transporter in brain microvessels. physiology.orgnih.govphysiology.orgresearchgate.net
48-hour Fasting~7-8 fold increase in brain ketone uptake compared to control diet.Brain efficiently utilizes ketones irrespective of lower glucose availability. physiology.orgnih.govphysiology.org

Brain Ketone Metabolism Research

Evaluation of Brain Energy Substrate Preference

Under normal physiological conditions, the brain primarily relies on glucose for its energy needs. nih.govphysiology.org However, during periods of fasting or on a high-fat ketogenic diet, the brain adapts to use ketone bodies, such as acetoacetate and β-hydroxybutyrate, as a major fuel source. nih.govphysiology.org Preclinical studies using this compound with PET have been instrumental in understanding this metabolic flexibility.

Research in rats has demonstrated that the brain's uptake of ketones increases significantly when plasma ketone levels are elevated through a ketogenic diet or fasting. nih.govphysiology.org Studies have shown a seven- to eightfold increase in brain ketone uptake under such conditions, highlighting the brain's capacity to switch to ketones as a primary energy substrate. nih.govphysiology.org This switch is believed to be a key adaptive mechanism during periods of low glucose availability. nih.gov

Interestingly, some studies suggest that ketones may be the brain's preferred fuel. When both glucose and ketones are available, the brain appears to utilize ketones in proportion to their concentration in the blood, with a corresponding decrease in glucose uptake. nih.gov This indicates a preference for ketones when both substrates are present. nih.gov

In aged rats, the contribution of this compound to total brain energy substrate uptake has been observed to be lower compared to younger rats in specific brain regions, including the whole brain, hippocampus, and striatum. researchgate.net This suggests age-related changes in the brain's ability to utilize ketones.

Myocardial Ketone Metabolism Research

The heart is another organ with high energy demands and metabolic flexibility. While it primarily uses fatty acids, it can also utilize ketone bodies for energy production, especially under certain physiological and pathological conditions. springermedizin.denih.gov this compound PET imaging has enabled detailed investigations into myocardial ketone metabolism.

Preclinical studies in healthy rats have characterized the kinetics of this compound in the myocardium. The uptake and clearance of the tracer provide information about myocardial blood flow and the rate of ketone body utilization. A one-tissue compartment model is often used to derive kinetic parameters such as K1 (uptake rate) and k2 (clearance rate). nih.govau.dk

The clearance rate of this compound from the myocardium is considered an index of oxidative metabolism. researchgate.netnih.gov After uptake, this compound is converted to (11C)acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidation. nih.gov The resulting (11C)CO2 is cleared from the heart, and the rate of this clearance reflects the rate of oxidative metabolism. nih.gov

Studies in healthy animals have shown that the kinetics of this compound are similar to those of (11C)acetate, a well-established tracer for myocardial oxidative metabolism, although the clearance rate for this compound may be slightly lower. researchgate.net

The heart's preference for different energy substrates can change in various conditions. In a healthy state, the heart primarily relies on fatty acids. nih.gov However, in conditions like heart failure or diabetes, this preference can shift. springermedizin.denih.gov this compound PET allows for the in vivo investigation of how the heart utilizes ketone bodies in these different states.

In a rat model of doxorubicin-induced cardiotoxicity, which leads to heart failure, PET studies with this compound revealed decreased kinetic rate constants (K1 and k2). researchgate.netnih.gov This suggests that in this disease model, the utilization of ketone bodies by the myocardium is impaired. researchgate.net Conversely, in a rat model of type 2 diabetes, heart ketone metabolism showed a slight decrease under stress in the control group but not in the diabetic group, suggesting altered metabolic responses. researchgate.net

Examination of Liver and Renal Clearance and Uptake Patterns

The liver is the primary site of ketone body production (ketogenesis) but lacks the necessary enzymes to utilize them for energy. nih.govwikipedia.org Therefore, the liver does not significantly take up this compound for its own energy needs. nih.gov However, the kidneys, along with the heart and brain, are major consumers of ketone bodies. nih.gov

Biodistribution studies in various animal models, including mice, rats, and cats, have consistently shown high uptake of this compound in the kidneys, indicating their significant role in ketone body clearance and utilization. nih.gov In cats, the highest uptake of the tracer was observed in the liver, followed by the brain and kidneys. nih.gov In rats, the liver also showed the highest uptake, followed by the brain and kidneys. nih.gov Preclinical research in monkeys has also demonstrated high renal clearance of this compound. acs.org

Studies comparing this compound and (11C)acetate metabolism have found that in the kidney cortex, the fractional uptake (K1) of this compound is lower than that of (11C)acetate, while its oxidative metabolism (k2) is higher. frontiersin.org This suggests different handling of these two substrates by the kidneys. The metabolism of this compound in the kidney has been modeled using a three-compartment model to account for tracer excretion in urine. frontiersin.org

Exploration in Preclinical Disease Models

This compound has proven to be a valuable tool for studying metabolic alterations in various preclinical disease models.

In a rat model of doxorubicin-induced cardiotoxicity, a model for heart failure, PET imaging with this compound showed decreased uptake rate (K1) and clearance rate (k2) in the hearts of treated rats compared to controls. researchgate.netnih.gov These changes were associated with a reduction in left ventricular ejection fraction, indicating that impaired ketone body metabolism is a feature of this model of heart failure. researchgate.netnih.gov

In the context of cancer research, this compound has been used to study tumor metabolism. Some tumors exhibit increased utilization of ketone bodies for energy and as building blocks for fatty acid synthesis. nih.gov Biodistribution studies in mice with various tumor cell lines (MC7-L1, MC4-L2, PC3, and LN-CaP) showed significant accumulation of this compound in the tumors. nih.gov

The application of this compound also extends to neurological disorders. Given that ketone metabolism is altered in conditions like Alzheimer's disease, this tracer holds potential for investigating these changes. researchgate.net Studies in aged rats, which can serve as a model for some aspects of brain aging, have shown regional differences in the contribution of this compound to brain energy metabolism compared to young rats. researchgate.net

The following tables provide a summary of key research findings from preclinical studies using this compound.

Table 1: Biodistribution of this compound in Different Animal Models Use the slider to view data for different animal models.

import pandas as pd from IPython.display import display, HTML

data = { 'Animal Model': ['Mice (with tumors)', 'Rats', 'Cats'], 'Organ with Highest Uptake': ['Tumors (variable)', 'Liver', 'Liver'], 'Other Organs with Notable Uptake': ['Kidneys, Spleen, Liver, Heart, Brain', 'Brain, Kidneys, Heart', 'Brain, Kidneys, Heart'], 'Reference': [' nih.gov', ' nih.gov', ' nih.gov'] } df = pd.DataFrame(data)

def create_interactive_table(df): html = """

""" % (len(df) - 1, df.to_json(orient='records')) return HTML(html)

display(create_interactive_table(df))

Table 2: Kinetic Parameters of this compound in Preclinical Models Use the dropdown to select the preclinical model.

import pandas as pd from IPython.display import display, HTML

data = { 'Healthy Rats (Myocardium)': { 'Kinetic Model': '1-Tissue Compartment', 'Key Parameters': 'K1 (uptake rate), k2 (clearance rate)', 'Findings': 'Weak correlation for K1 and k2 when compared to (11C)β-hydroxybutyrate.', 'Reference': ' nih.govau.dk' }, 'Doxorubicin-treated Rats (Myocardium)': { 'Kinetic Model': 'Not specified', 'Key Parameters': 'K1, k2', 'Findings': 'Decreased K1 and k2 compared to control rats, indicating impaired ketone utilization.', 'Reference': ' researchgate.netnih.gov' }, 'Healthy Rats (Brain)': { 'Kinetic Model': 'Not specified', 'Key Parameters': 'Uptake', 'Findings': 'Seven- to eightfold increased brain ketone uptake on a ketogenic diet or with fasting.', 'Reference': ' nih.govphysiology.org' } }

df = pd.DataFrame.from_dict(data, orient='index') df.index.name = 'Preclinical Model' df = df.reset_index()

def create_interactive_dropdown_table(df): options = "".join([f"{model}" for i, model in enumerate(df['Preclinical Model'])]) html = f"""

{options}

""" return HTML(html)

display(create_interactive_dropdown_table(df))

Neurological Disorder Models (e.g., cognitive decline, neurodegenerative diseases)

The brain's ability to utilize ketone bodies as an alternative energy source to glucose is particularly relevant in the context of neurodegenerative diseases, where glucose metabolism is often impaired. acs.org Preclinical studies using this compound PET in animal models have been instrumental in quantifying and understanding the dynamics of brain ketone metabolism.

A key area of investigation has been the effect of diet-induced ketosis on brain energy supply. In studies involving rat models, PET imaging with this compound was used to assess ketone uptake under various dietary states: a standard carbohydrate-rich diet, a high-fat ketogenic diet, and a 48-hour fast. physiology.orgphysiology.org The results demonstrated a dramatic increase in brain ketone uptake in response to ketosis.

Detailed Research Findings:

Compared to control rats on a standard diet, brain uptake of this compound was enhanced approximately seven- to eightfold in rats on a ketogenic diet or after a 48-hour fast. physiology.orgresearchgate.net

Kinetic modeling of the PET data revealed that while both fasting and a ketogenic diet increased brain ketone utilization, the underlying transport and metabolic rates differed. physiology.org For instance, rats fasted for 48 hours had higher plasma ketone levels but a lower brain efflux rate constant (k2) compared to rats on the ketogenic diet. physiology.orgphysiology.org

These studies suggest that the brain adapts to utilize ketones efficiently when glucose availability is reduced or when ketone levels are elevated, a crucial finding for exploring therapeutic strategies for neurodegenerative conditions like Alzheimer's disease. physiology.orgnih.gov The use of this compound PET in these animal models allows for a detailed assessment of the metabolic flexibility of the brain. physiology.org

Interactive Table 1: Brain Kinetics of this compound in Rats Under Different Dietary Conditions

Diet GroupPlasma KetonesBrain Influx Rate (K1)Brain Efflux Rate (k2)Brain Metabolic Rate (k3)
ControlLowLowHighLow
Ketogenic DietModerately HighIncreasedDecreasedIncreased
48-h FastingModerately HighIncreasedLower than KDIncreased
This table summarizes qualitative findings from preclinical rat studies, indicating the directional changes in ketone availability and brain kinetic parameters. physiology.orgphysiology.org

Cardiovascular Disease Models (e.g., heart failure, cardiomyopathy)

The heart is metabolically flexible, capable of using various substrates for energy, including ketone bodies. In disease states like heart failure, myocardial metabolism shifts, and understanding these changes is critical for diagnosis and treatment. This compound PET has emerged as a promising tool for evaluating cardiac ketone metabolism in preclinical models of cardiovascular disease. researchgate.net

Research has focused on using this tracer to detect early metabolic changes in a doxorubicin-induced cardiotoxicity model in rats, which mimics certain aspects of heart failure. researchgate.netnih.gov

Detailed Research Findings:

In a rat model of doxorubicin-induced heart failure, PET analysis with this compound revealed significantly decreased myocardial uptake and clearance rates (K1, k2, and kmono) in the diseased animals compared to healthy controls. nih.gov

This reduction in metabolic kinetics was directly associated with a 24% decrease in the left ventricular ejection fraction, a key measure of cardiac function. nih.gov

These findings suggest that this compound PET can non-invasively identify early intracellular damage and metabolic dysfunction in the heart before severe functional decline is apparent. nih.gov It provides a potential marker for assessing cardiomyopathy without the need for physiological stress tests. researchgate.netnih.gov

Interactive Table 2: Myocardial this compound Kinetics in a Rat Heart Failure Model

GroupLeft Ventricular Ejection FractionUptake Rate (K1)Clearance Rate (k2/kmono)
Control Dox(-)NormalNormalNormal
Heart Failure Dox(+)Reduced by 24%DecreasedDecreased
This table summarizes findings from a study in a doxorubicin (B1662922) (Dox)-induced rat model of heart failure, showing a correlation between reduced cardiac function and altered ketone metabolism kinetics. nih.gov

Oncological Research Applications

The metabolic landscape of cancer is complex, with many tumors exhibiting altered energy pathways to support rapid growth. While the "Warburg effect" describes a preference for glycolysis, it is now understood that some cancers can also utilize other fuel sources, including ketone bodies. frontiersin.org this compound PET provides a method to investigate this aspect of tumor metabolism in vivo.

Preclinical studies have used this compound to determine the extent to which different types of tumors take up and potentially utilize ketone bodies. The rationale is supported by findings that some tumors, such as human mammary carcinomas and rat hepatomas, express elevated levels of acetoacetyl-CoA transferase, a key enzyme for ketone metabolism, which correlates with their growth rates. nih.gov

Detailed Research Findings:

Biodistribution studies in mice bearing human breast (MC7-L1, MC4-L2) and prostate (PC3, LN-CaP) tumor xenografts showed moderate uptake of this compound. nih.govnih.gov

The optimal uptake window was observed between 5 and 30 minutes post-injection. nih.govnih.gov

The tracer demonstrated rapid clearance from background tissues, which could be advantageous for imaging. nih.gov These studies confirm that specific tumor types have the capacity to take up ketone bodies, opening an avenue for investigating this pathway as a potential therapeutic target. nih.gov

Interactive Table 3: Maximal Uptake of this compound in Preclinical Tumor Models

Tumor ModelTumor TypeMaximal Uptake (%ID/g ± SD)
MC7-L1Breast Cancer2.72 ± 0.38
MC4-L2Breast Cancer2.42 ± 1.10
PC3Prostate Cancer2.54 ± 0.87
LN-CaPProstate Cancer2.19 (or 3.15 ± 0.58)
%ID/g = Percentage of Injected Dose per gram of tissue. Data from Authier et al. nih.govnih.gov Note: A discrepancy exists between sources, with one reporting 2.19%ID/g nih.gov and another 3.15%ID/g nih.gov for LN-CaP tumors.

Beyond simply measuring uptake, this compound is used to probe the metabolic reprogramming that is a hallmark of cancer. By comparing its uptake with that of other metabolic tracers, researchers can gain a more nuanced view of a tumor's metabolic phenotype.

Detailed Research Findings:

In comparative studies, the uptake of this compound in breast and prostate tumor models was evaluated against (11C)Acetate, a tracer for fatty acid synthesis. nih.govnih.gov

While both tracers were taken up by the tumors, this compound tended to have higher tumor retention, although the difference was not always statistically significant. nih.gov

The ability to visualize ketone body utilization in vivo is critical, as emerging evidence suggests ketone metabolism may play a complex role in cancer. For example, elevated levels of acetoacetate have been shown to enhance the growth of certain human melanoma cells in xenograft mouse models, and ketone metabolism has been linked to promoting a "cancer stem cell" phenotype. mdpi.comtandfonline.com

Interactive Table 4: Comparison of this compound and (11C)Acetate Uptake in Tumor Models

Tumor ModelThis compound Uptake (%ID/g)(11C)Acetate Uptake (%ID/g)
MC7-L12.721.25
MC4-L22.422.30
PC32.540.96
%ID/g = Percentage of Injected Dose per gram of tissue. nih.gov

Kinetic Modeling and Quantitative Data Analysis in 11c Acetoacetic Acid Pet Studies

Principles of Tracer Kinetics in PET Research for Metabolic Quantification

Tracer kinetic modeling in PET is founded on the principle that a biologically active molecule, labeled with a positron-emitting isotope like Carbon-11 (B1219553), can be introduced into the body in trace amounts without perturbing the biological system under study. The temporal and spatial distribution of the radiotracer is then measured by the PET scanner. By applying mathematical models to these dynamic data, it is possible to estimate the rates of physiological processes.

For metabolic tracers like (11C)Acetoacetic acid, the fundamental concept involves tracking the tracer's journey from the blood into the tissue and through its metabolic pathways. The initial uptake of the tracer into the tissue is primarily governed by blood flow and transport across the cell membrane. Once inside the cell, the tracer can either be metabolized, sequestered, or transported back into the blood. The rate at which the radioactivity clears from the tissue is often indicative of the rate of its metabolic consumption. For instance, with tracers like (11C)acetate, a close analogue of (11C)acetoacetate, the build-up of radioactivity in tissue is related to perfusion, while the subsequent washout of the radiolabel represents its conversion to [11C]CO2 through oxidative metabolism. turkupetcentre.net These principles are applied to time-activity curves (TACs), which are plots of radioactivity concentration in a region of interest over time, to derive quantitative metabolic parameters.

Development and Application of Compartmental Models for this compound Metabolism

Compartmental models are mathematical constructs that simplify complex physiological systems into a series of distinct compartments. These models are essential for interpreting the dynamic PET data obtained with this compound. A compartment represents a space in which the tracer is assumed to be homogeneously distributed. The exchange of the tracer between compartments is described by first-order rate constants.

For studying the kinetics of this compound in the heart, a one-tissue compartment model has been effectively applied. nih.govau.dk This model simplifies the myocardium into a single tissue compartment, alongside the blood plasma compartment.

In this configuration:

The tracer, this compound, moves from the plasma compartment into the myocardial tissue compartment at a rate defined by the constant K1 . This rate constant is influenced by both myocardial blood flow and the extraction fraction of the tracer.

The tracer can then move back from the myocardium to the plasma, a process characterized by the rate constant k2 . This efflux rate is related to the clearance of the unmetabolized tracer from the tissue. researchgate.net

Alternatively, the tracer is metabolized within the myocardial cells. In simplified models, the clearance of the tracer from the tissue is often used as an index of its metabolic rate. nih.gov

This model has been utilized in studies comparing the myocardial kinetics of (11C)acetoacetate and (11C)β-hydroxybutyrate in healthy rats, where it was used to derive the kinetic parameters K1, k2, and VT. nih.govau.dk It has also been applied in a rat model of doxorubicin-induced cardiotoxicity to assess early markers of cardiac damage. nih.govresearchgate.net The simplicity of the one-tissue model makes it robust and suitable for quantifying key aspects of myocardial ketone body metabolism. nih.gov

The metabolic fate of this compound in the brain is more complex, necessitating the use of multi-compartment models for accurate quantification. A three-compartment model has been successfully used to analyze the cerebral kinetics of this compound. physiology.orgphysiology.org This model is often adopted because (11C)acetoacetate and (11C)acetate share a common metabolic pathway via acetyl-CoA. physiology.orgphysiology.org

The three compartments in this model typically represent:

C_b : The concentration of the radiotracer in the blood.

C_f : The concentration of the free, unmetabolized radiotracer in the tissue.

C_m : The concentration of the metabolized radiotracer in the tissue. physiology.org

The exchange between these compartments is governed by rate constants. K1 represents the transport from blood to the free tracer pool in the tissue, k2 represents the reverse transport from the tissue back to the blood, and k3 represents the rate of metabolism of the free tracer into its metabolic products. frontiersin.org This model allows for a more detailed assessment of tracer transport and metabolic utilization, distinguishing between uptake and subsequent metabolic trapping. physiology.orgphysiology.org It has been instrumental in studies investigating how dietary conditions, such as a ketogenic diet or fasting, affect the brain's ability to utilize ketones as an energy source. physiology.orgphysiology.org

Quantitative Analysis of Kinetic Parameters from PET Data

The ultimate goal of kinetic modeling is to extract quantitative parameters that reflect specific physiological processes. This is achieved by fitting the compartmental model equations to the measured PET data (the time-activity curves).

From the dynamic PET scans with this compound, several key rate constants can be extracted:

K1 (Influx Rate Constant) : This parameter represents the rate of transport of this compound from the blood into the tissue. It is a composite measure reflecting both blood flow and the efficiency of the tracer's extraction by the tissue. nih.govmedsci.org In cardiac studies, K1 is often considered proportional to myocardial perfusion. researchgate.net Studies in rats have shown that K1 for (11C)acetoacetate can be quantified in the brain, heart, and other tissues. physiology.org

k2 (Efflux/Clearance Rate Constant) : This constant describes the rate at which the unmetabolized tracer returns from the tissue compartment to the blood. medsci.org In the context of brain kinetics, a lower k2 in fasted rats compared to those on a ketogenic diet, despite higher plasma ketones, suggested that the rate constants were not simply proportional to substrate availability. physiology.org In cardiac studies, k2 can be related to oxidative metabolism. researchgate.net

k_mono (Mono-exponential Clearance Rate) : This is a simplified index of tracer clearance from the myocardium, often derived by fitting a single exponential function to the washout phase of the time-activity curve. It is frequently used as a surrogate for the rate of myocardial oxygen consumption. nih.govresearchgate.net In a study of doxorubicin-induced heart failure in rats, K1, k2, and kmono were all found to be significantly decreased in the treated group, indicating reduced myocardial metabolic activity. nih.govresearchgate.net

A study on rat brain kinetics under different dietary conditions provided the following mean values for K1 and k2.

TissueDietK1 (ml/g/min)k2 (min⁻¹)
Brain Control0.0240.46
Ketogenic0.1630.53
Fasting0.1870.38
Heart Control0.190.30
Ketogenic0.200.23
Fasting0.220.20
Data derived from a PET study of (11C)acetoacetate kinetics in rats. physiology.org

Another study investigating this compound as a marker for heart failure in a rat model reported the following kinetic parameters.

GroupK1 (ml/g/min)k2 (min⁻¹)kmono (min⁻¹)
Control Dox(-) 0.34 ± 0.110.30 ± 0.080.17 ± 0.04
Treated Dox(+) 0.20 ± 0.040.17 ± 0.040.10 ± 0.02
Data are presented as mean ± SD. The study showed statistically significant decreases (p < 0.05) in all three parameters in the doxorubicin-treated group compared to controls. nih.govresearchgate.net

The total volume of distribution (V_T) is another crucial parameter derived from kinetic analysis. It represents the ratio of the tracer concentration in a tissue to that in the plasma at equilibrium. nih.govpage-meeting.org V_T reflects the volume of tissue in which the tracer is distributed and includes both the free and metabolized tracer within the tissue relative to the plasma concentration. medsci.org

Calculation of Cerebral Metabolic Rate (CMR)

The cerebral metabolic rate (CMR) for this compound (¹¹C-AcAc), a key ketone body, provides a quantitative measure of its uptake and utilization by the brain. This calculation is crucial for understanding brain energy metabolism, particularly in conditions where glucose metabolism may be altered, such as in aging, neurodegenerative diseases, and during dietary interventions like the ketogenic diet. nih.govnih.govclinicaltrials.gov

The CMR for acetoacetate (B1235776) (CMR_AcAc) is determined by multiplying the net influx rate constant (K_i) of ¹¹C-AcAc by the plasma concentration of unlabeled acetoacetate. turkupetcentre.net The K_i value is typically derived from kinetic modeling of dynamic PET data. turkupetcentre.net One common approach involves using a two-tissue compartment model, which describes the movement of the tracer between blood plasma, the free space in the tissue, and the metabolized compartment. turkupetcentre.netphysiology.org The formula for K_i in this model is:

K_i = (K₁ * k₃) / (k₂ + k₃) turkupetcentre.net

Where:

K₁ represents the rate of transport from plasma to the tissue. physiology.org

k₂ is the rate of transport from the tissue back to the plasma. physiology.org

k₃ is the rate of metabolic utilization within the tissue. physiology.org

Alternatively, the Patlak plot, a graphical analysis method, can be used to determine K_i from dynamic PET data, particularly for data collected within the first 10 minutes after tracer injection. turkupetcentre.net The CMR for AcAc can then be calculated as:

CMR_AcAc = K_i * [Acetoacetate]_plasma turkupetcentre.net

Where [Acetoacetate]_plasma is the concentration of acetoacetate in the plasma. researchgate.net

In a study comparing young and older adults, the cerebral metabolic rate of acetoacetate was calculated alongside that of glucose to investigate age-related changes in brain fuel metabolism. ihmc.us The study highlighted that while plasma ketone levels can be variable, quantifying the CMR provides a more direct measure of brain ketone utilization. ihmc.us

It is important to note that the calculation of CMR for ¹¹C-AcAc can be influenced by the presence of its main radioactive metabolite, ¹¹C-CO₂. turkupetcentre.net Some studies have applied empirical corrections to account for the contribution of this metabolite in the blood and its loss from the tissue. turkupetcentre.net

A dual-tracer PET protocol involving the sequential injection of ¹¹C-AcAc and ¹⁸F-FDG (a glucose analog) allows for the simultaneous assessment of both ketone and glucose metabolism in the brain. nih.gov This approach provides a comprehensive picture of cerebral energy substrate utilization. nih.gov

Table 1: Representative Brain Influx (K) and Distribution Volume (V) for ¹¹C-AcAc and ¹⁸F-FDG in Rats nih.gov

TracerBrain Influx (K) (min⁻¹)Distribution Volume (V) (ml blood/ml tissue)
¹¹C-AcAc~0.0325~0.5315
¹⁸F-FDG~0.0165~0.6425

This data is based on a dual-tracer PET study in rats and illustrates the typical values obtained for brain influx and distribution volume for these two key energy substrates. nih.gov

Methodologies for Data Acquisition and Processing in Preclinical PET Imaging

Dynamic PET Imaging Protocols for Time-Activity Curve Generation

Dynamic Positron Emission Tomography (PET) imaging is essential for the kinetic analysis of this compound (¹¹C-AcAc) as it allows for the generation of time-activity curves (TACs). TACs depict the change in radioactivity concentration in a specific region of interest over time and are fundamental for quantitative analysis. physiology.orgaacrjournals.org

A typical dynamic PET imaging protocol for ¹¹C-AcAc in preclinical studies, for instance in rats, involves the following steps:

Tracer Injection: A bolus of ¹¹C-AcAc is injected intravenously. aacrjournals.org

Dynamic Scanning: Immediately following the injection, a series of PET scans are acquired over a specific duration, often for 60 minutes. aacrjournals.org

Frame Binning: The acquired list-mode data is sorted into a sequence of time frames. A common framing scheme might be, for example, 4 frames of 15 seconds, 4 frames of 60 seconds, and 11 frames of 300 seconds. aacrjournals.org This allows for capturing the rapid initial tracer distribution as well as the slower metabolic phase.

The resulting series of images allows for the creation of TACs for different tissues. For instance, in a study investigating ¹¹C-AcAc kinetics in rats under different dietary conditions, TACs were generated for the brain, mouth tissue, and heart. physiology.org These TACs were then fitted using a three-compartment kinetic model to estimate the rate constants of tracer transport and metabolism. physiology.org

In dual-tracer studies, where ¹¹C-AcAc is used in conjunction with another tracer like ¹⁸F-FDG, the short half-life of Carbon-11 (20.4 minutes) is advantageous. nih.gov This allows for the sequential injection and imaging of both tracers within the same animal on the same day. nih.gov

Image Reconstruction and Region of Interest Analysis for Quantitative Assessment

Following data acquisition, the raw PET data must be reconstructed into a series of 3D images. Filtered back projection is a commonly used reconstruction algorithm. aacrjournals.org These reconstructed images represent the distribution of radioactivity at each time point of the dynamic scan.

For quantitative assessment, it is crucial to define regions of interest (ROIs) on the PET images. physiology.orgaacrjournals.org In preclinical studies, this is often facilitated by co-registering the PET images with anatomical images, such as those from Magnetic Resonance Imaging (MRI). nih.govresearchgate.net This co-registration allows for the accurate delineation of specific brain structures or other tissues. nih.gov

Once ROIs are defined, the average radioactivity concentration within each ROI is calculated for each time frame, resulting in the generation of TACs for each specific region. aacrjournals.org These TACs form the basis for subsequent kinetic modeling and quantitative analysis. physiology.orgaacrjournals.org

For example, in a study on rats, ROIs for the brain and mouth tissue were drawn on co-registered MRI and PET images to analyze ¹¹C-AcAc uptake. researchgate.net Similarly, in studies involving other tracers like ¹¹C-acetate, ROIs are drawn on tumors and normal tissue to differentiate between them based on their kinetic parameters. thno.org

The final step in the quantitative assessment is the application of a kinetic model to the tissue TACs. As mentioned previously, a three-compartment model has been successfully applied to analyze ¹¹C-AcAc kinetics in the brain, heart, and other tissues. physiology.org This modeling yields quantitative parameters such as the rate constants K₁, k₂, and k₃, which provide insights into the transport and metabolism of acetoacetate in the tissue of interest. physiology.org

Comparative Research of 11c Acetoacetic Acid with Other Metabolic Tracers in Preclinical Contexts

Distinctions from (11C)Acetate in Metabolic Pathways and Applications

(11C)Acetoacetic acid and (11C)Acetate are both short-chain fatty acids that serve as precursors for acetyl-CoA, a central molecule in energy metabolism and biosynthesis. nih.gov However, their distinct entry points into metabolic pathways and subsequent fates lead to different applications in PET imaging.

Differences in Entry Points into the Tricarboxylic Acid (TCA) Cycle

The primary distinction between this compound and (11C)Acetate lies in their initial metabolic activation. (11C)Acetate is readily taken up by cells and activated to acetyl-CoA in both the cytosol and mitochondria by the enzyme acetyl-CoA synthetase. nih.gov This acetyl-CoA can then directly enter the tricarboxylic acid (TCA) cycle for oxidation and energy production. nih.govwikipedia.org

In contrast, (11C)acetoacetate first needs to be converted to acetoacetyl-CoA. This reaction is catalyzed by succinyl-CoA:3-ketoacid CoA transferase (SCOT) in the mitochondria. frontiersin.org Acetoacetyl-CoA is then cleaved by mitochondrial thiolase to yield two molecules of acetyl-CoA, which subsequently enter the TCA cycle. physiology.org This additional enzymatic step for (11C)acetoacetate compared to (11C)acetate can influence the kinetics and interpretation of PET imaging data. For instance, in the healthy rat heart, the kinetics of this compound were found to be 10%-30% lower than with (11C)Acetate, which may be attributable to this extra metabolic step. researchgate.net

Contrasts in Pathways Leading to Lipid Synthesis

Both acetate (B1210297) and acetoacetate (B1235776) are substrates for lipid synthesis. snmjournals.org Acetyl-CoA, derived from either tracer, is a fundamental building block for fatty acids and cholesterol. nih.govnih.gov However, the cellular context and metabolic state can dictate the preferential use of these substrates. In tumor cells, which often exhibit increased fatty acid synthesis, both tracers can be used to visualize this heightened anabolic activity. nih.govnih.gov Studies have shown that in some cancer cell lines, a significant portion of the radioactivity from both this compound and (11C)Acetate is incorporated into cellular lipids. nih.gov While both tracers can be metabolized through pathways leading to lipid synthesis, the specific enzymes and regulatory mechanisms involved in their initial activation differ, potentially leading to nuanced differences in their incorporation into lipids under various physiological and pathological conditions. nih.gov

Interplay and Equivalence with (11C)β-Hydroxybutyrate in Ketone Metabolism Research

This compound and (11C)β-Hydroxybutyrate are the two major ketone bodies and are often studied together in the context of ketone metabolism.

Comparative Kinetic Studies in Brain and Heart Models

ParameterBrain Correlation (r)Myocardium Correlation (r)
K1 -0.04
k2 --0.27
VT 0.38 (ρ)0.43 (ρ)
CMR 0.84-
Data from a comparative crossover study in healthy rats. nih.gov
K1: Tracer uptake rate; k2: Tracer clearance rate; VT: Volume of distribution; CMR: Cerebral metabolic rate; ρ: Spearman's rank correlation coefficient; r: Pearson correlation coefficient.

Complementary Nature with [18F]FDG in Comprehensive Energy Metabolism Studies

[18F]FDG is the gold standard for imaging glucose metabolism. ihmc.us In many neurological and oncological conditions, glucose metabolism is altered. clinicaltrials.govnih.gov The brain, for instance, relies primarily on glucose for energy, but during periods of fasting or in certain pathological states, it can utilize ketone bodies as a major alternative fuel source. physiology.orgresearchgate.net

Studies combining this compound and [18F]FDG PET have provided a more comprehensive picture of brain energy metabolism. For example, in mild Alzheimer's disease, a condition characterized by regional glucose hypometabolism, studies have shown that while the cerebral metabolic rate of glucose is reduced, the metabolism of acetoacetate remains normal. nih.gov This suggests that the brain's ability to use ketones is preserved, opening potential therapeutic avenues.

Similarly, dual-tracer studies in nonhuman primate models of type 2 diabetes have shown a high positive association between the brain uptake of this compound and [18F]FDG. nih.gov By using these tracers in parallel, researchers can investigate the dynamic interplay between glucose and ketone metabolism and how this balance is affected by disease. ihmc.usclinicaltrials.govresearchgate.net This dual-tracer approach allows for a more complete assessment of the brain's energy state, providing insights that would be missed by studying glucose metabolism alone. researchgate.net

Mechanistic Insights from 11c Acetoacetic Acid Research

Detailed Metabolic Fate and Pathways of Acetoacetate (B1235776)

(¹¹C)Acetoacetic acid has been instrumental in delineating the metabolic journey of acetoacetate within various tissues. Once taken up by cells, acetoacetate can follow several routes, primarily leading to energy production or biosynthetic processes.

Conversion to Acetyl-CoA (e.g., via Acetoacetyl-CoA Transferase)

The primary catabolic fate of acetoacetate in extrahepatic tissues is its conversion to acetyl-CoA, which can then enter the citric acid cycle for energy generation. byjus.comebi.ac.ukwikipedia.org This conversion is a two-step process initiated by the enzyme succinyl-CoA:3-ketoacid CoA transferase (SCOT), also known as thiophorase. fiveable.merose-hulman.edu SCOT catalyzes the transfer of a CoA moiety from succinyl-CoA, an intermediate of the citric acid cycle, to acetoacetate, forming acetoacetyl-CoA. byjus.comfiveable.me Subsequently, the enzyme acetoacetyl-CoA thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA. byjus.comportlandpress.com This pathway is crucial for tissues like the heart, brain, and skeletal muscle to utilize ketone bodies as an energy source, particularly during periods of low glucose availability such as fasting or a ketogenic diet. wikipedia.orgfiveable.menih.govihmc.us The liver, while being the primary site of ketogenesis, lacks the SCOT enzyme and therefore cannot utilize the ketone bodies it produces. byjus.comwikipedia.orgrose-hulman.edunih.govjci.org

Distinct Roles of Mitochondrial versus Cytosolic Metabolic Routes

The metabolism of acetoacetate occurs in distinct cellular compartments, namely the mitochondria and the cytosol, each with specific roles.

Mitochondrial Metabolism: The conversion of acetoacetate to acetyl-CoA for energy production predominantly occurs within the mitochondria. mdpi.com This is where the enzymes SCOT and mitochondrial acetoacetyl-CoA thiolase (T2) are located. nih.gov The resulting acetyl-CoA enters the tricarboxylic acid (TCA) cycle, also housed in the mitochondria, to generate ATP. nih.govmdpi.com Studies using co-polarized [1-¹³C]pyruvate and [1,3-¹³C₂]acetoacetate have allowed for the simultaneous monitoring of cytosolic and mitochondrial redox states, highlighting that changes in mitochondrial redox can precede cytosolic changes under stress conditions. acs.orgnih.gov

Cytosolic Metabolism: In the cytosol, acetoacetate can be activated to acetoacetyl-CoA by the enzyme acetoacetyl-CoA synthetase (AACS). researchgate.netnih.gov This cytosolic pool of acetoacetyl-CoA serves as a precursor for the synthesis of lipids and cholesterol. mdpi.comnih.gov This pathway bypasses the need for citrate (B86180) and ATP citrate lyase, which are typically required for de novo lipid synthesis from glucose. nih.gov The presence and activity of AACS are highly regulated and tissue-dependent, indicating a controlled mechanism for utilizing acetoacetate in anabolic processes. nih.govnih.gov

Contribution to Lipid and Cholesterol Biosynthesis Pathways

(¹¹C)Acetoacetic acid research has confirmed the significant role of acetoacetate as a substrate for the synthesis of fatty acids and cholesterol, particularly in the developing brain. nih.govnih.gov Studies in rats have shown that acetoacetate is readily incorporated into these lipids. nih.govnih.gov In fact, in oligodendrocytes and astrocytes, the incorporation of acetoacetate into fatty acids and cholesterol can be 5-10 times greater than that of glucose. nih.gov Research indicates a preference for acetoacetate in cholesterol synthesis compared to fatty acid synthesis in the central nervous system of suckling rats, a preference that increases after weaning. nih.gov

The cytosolic enzyme acetoacetyl-CoA synthetase (AACS) is key to this process, activating acetoacetate for lipogenesis. nih.govnih.gov The regulation of AACS activity appears to be closely linked to the regulation of cholesterol synthesis. nih.gov This anabolic use of acetoacetate is particularly important in situations where glucose availability is limited, providing an alternative carbon source for building essential cellular components. nih.gov

Enzymatic Activities Associated with Acetoacetate Metabolism

The metabolic fate of (¹¹C)acetoacetic acid is dictated by the activity of specific enzymes. Research has focused on understanding the roles of these enzymes in different tissues and their influence on how acetoacetate is utilized.

Role of Acetoacetyl-CoA Transferase Activity in Specific Tissues

Succinyl-CoA:3-ketoacid CoA transferase (SCOT) is the rate-limiting enzyme for ketone body utilization in extrahepatic tissues. nih.gov Its distribution and activity vary significantly among different tissues, reflecting their capacity to use ketone bodies for energy.

Quantitative immunoblotting and Northern blot analyses in human tissues have revealed the following distribution of SCOT:

High Activity: Myocardium (heart muscle) exhibits the highest levels of SCOT activity. portlandpress.comnih.govscispace.com

Moderate Activity: The brain, kidney, and adrenal glands also show substantial SCOT activity. portlandpress.comnih.govscispace.com

Low Activity: Tissues like the lung, spleen, and skeletal muscle have lower levels of SCOT. portlandpress.comscispace.com

No Activity: The liver, the site of ketone body synthesis, has no detectable SCOT activity. portlandpress.comnih.govscispace.com

This tissue-specific expression pattern ensures that ketone bodies produced by the liver are efficiently utilized by other organs with high energy demands. fiveable.me

Influence of Fatty Acid Synthetase (FAS) on Acetoacetate Incorporation

Fatty acid synthetase (FAS) is a key enzyme complex in the de novo synthesis of fatty acids. While acetate (B1210297) is a well-known precursor for fatty acid synthesis via FAS, particularly in tumor cells where FAS is often overexpressed, the role of acetoacetate in this context is also significant. nih.gov

In vitro studies comparing the uptake of [¹¹C]acetoacetate and [¹¹C]acetate in murine breast cancer cell lines have shown that a substantial percentage of the radioactivity from both tracers is incorporated into cellular lipids. nih.gov This suggests that both acetoacetate and acetate can be metabolized through similar pathways leading to lipid synthesis. nih.gov The cytosolic activation of acetoacetate by acetoacetyl-CoA synthetase provides the acetoacetyl-CoA precursor, which can then be cleaved to acetyl-CoA for use by FAS in fatty acid synthesis. nih.gov The interplay between acetoacetate availability, AACS activity, and FAS expression can therefore influence the rate of lipid synthesis in various tissues.

Regulatory Mechanisms Governing Acetoacetate Metabolism in Biological Systems

The metabolism of acetoacetate, a key ketone body, is intricately regulated by a variety of physiological and hormonal signals to meet the body's energy demands. The use of the radiolabeled tracer, (11C)Acetoacetic acid, in conjunction with positron emission tomography (PET), has provided significant mechanistic insights into these regulatory processes in living organisms. This section details the research findings on the primary mechanisms governing the transport and utilization of acetoacetate in various biological systems.

Dietary and Nutritional State Regulation

The availability of carbohydrates is a primary determinant of ketone body metabolism. Research using this compound has quantitatively demonstrated how dietary shifts toward low-carbohydrate intake, such as fasting or a ketogenic diet, profoundly impact acetoacetate utilization in various tissues, particularly the brain.

A seminal study in rats investigated the effects of three different dietary conditions: a standard high-carbohydrate control diet, a fat-rich ketogenic diet, and a 48-hour fast. turkupetcentre.netumn.edu The results, obtained through PET imaging with this compound, revealed a dramatic increase in the brain's uptake and metabolism of acetoacetate under conditions of ketosis. Compared to the control diet, the metabolic rate of ketones in the brain was enhanced by approximately seven- to eightfold in rats on both the ketogenic diet and after a 48-hour fast. turkupetcentre.netumn.edu This demonstrates a key regulatory adaptation where the brain upregulates its capacity to use ketones as an alternative fuel when glucose availability is reduced.

Interestingly, the study also highlighted differential regulation between tissues. While the brain showed a marked increase in acetoacetate metabolism, the heart and mouth tissues also demonstrated distinct kinetic profiles, suggesting tissue-specific regulatory responses to dietary changes. turkupetcentre.net For instance, the metabolic rate of this compound in mouth tissue was consistently about twice as high as in the brain across all dietary conditions. turkupetcentre.net

Table 1: Metabolic Rate of this compound in Different Tissues Under Various Dietary Conditions in Rats Data adapted from Bentourkia et al., Am J Physiol Endocrinol Metab, 2009. turkupetcentre.net

TissueDietary ConditionMetabolic Rate (nmol/mL/min)
BrainControl1.8 ± 0.5
BrainKetogenic Diet12.0 ± 2.0
Brain48-h Fasting14.0 ± 3.0
Mouth TissueControl3.5 ± 0.8
Mouth TissueKetogenic Diet25.0 ± 5.0
Mouth Tissue48-h Fasting28.0 ± 6.0
HeartControl2.5 ± 0.6
HeartKetogenic Diet20.0 ± 4.0
Heart48-h Fasting22.0 ± 5.0

Further research in humans has explored the acute effects of nutritional changes on cardiorenal acetoacetate metabolism using this compound PET. A study involving healthy adults examined the impact of a 4-hour fast, a liquid meal (which stimulates insulin (B600854) secretion), and an oral dose of D-β-hydroxybutyrate. nih.govnih.gov The fed condition, which elevates insulin, was associated with changes in the kinetics of this compound in the heart and kidneys, suggesting hormonal influence on ketone transport and utilization. nih.gov Specifically, in the left ventricle of the heart, the uptake rate constant (K1) corrected for cardiac workload was highest in the fed condition, and oxidative metabolism (k2) was significantly higher after a meal combined with a D-β-hydroxybutyrate dose compared to the fasted state. nih.gov These findings indicate that even in a state of nutrient surplus, the heart retains a dynamic capacity to metabolize ketones, a process modulated by the prevailing hormonal and substrate environment.

Regulation at the Transporter Level

The transport of acetoacetate across cell membranes is a critical regulatory point and is mediated by a family of proteins known as monocarboxylate transporters (MCTs). turkupetcentre.netesmed.org Research has shown that the expression of these transporters is not static and can be upregulated in response to the metabolic state.

A study utilizing a dual-tracer PET approach with this compound and (18F)Fluorodeoxyglucose ((18F)FDG) in rats provided direct evidence for this regulatory mechanism at the blood-brain barrier. esmed.org The researchers found that a ketogenic diet led to a twofold increase in the expression of MCT1 in brain microvessels compared to control animals. esmed.org This upregulation of the key ketone transporter coincided with a more than twofold increase in the brain's uptake of this compound. esmed.org This demonstrates a coordinated response where the brain enhances its transport machinery to facilitate the increased utilization of ketones during sustained ketosis. Interestingly, while a 48-hour fast also increased brain uptake of this compound, it did not significantly change MCT1 expression, suggesting that different mechanisms may be at play during short-term versus long-term adaptation to ketosis. esmed.org

Hormonal and Substrate-Level Regulation

The metabolism of acetoacetate is tightly controlled by hormones, primarily the insulin-to-glucagon ratio, and by the circulating levels of substrates like fatty acids and glucose. While direct hormonal infusion studies using this compound PET are limited, significant insights can be drawn from studies manipulating metabolic states that are known to alter hormonal profiles.

The fed state is characterized by high insulin and low glucagon (B607659) levels. As observed in the human cardiorenal PET study, the consumption of a liquid meal influenced the kinetics of this compound, pointing towards an inhibitory or modulatory role of insulin on ketone utilization in the heart and kidneys under nutrient-replete conditions. nih.gov The blunting of the insulin response to the meal by an oral D-β-hydroxybutyrate dose further suggests a complex interplay between ketone bodies and hormonal signaling. nih.govnih.gov

Conversely, fasting and ketogenic diets lead to low insulin and relatively high glucagon levels, which promotes the release of fatty acids from adipose tissue and subsequent hepatic ketogenesis. The dramatic increase in this compound uptake and metabolism in the brain during fasting and a ketogenic diet, as shown in rat studies, is a direct consequence of this hormonal milieu. turkupetcentre.netumn.edu The elevated circulating ketones act as a substrate-driven push, while the upregulation of transporters like MCT1 facilitates their entry into the brain. esmed.org

Furthermore, studies have shown that whole-body ketone oxidation may be a saturable process. In a human study, the level of 11C-labeled carbon dioxide in the blood, a product of tracer oxidation, was inversely correlated with the total plasma ketone concentration, regardless of whether the subjects were fed or fasted. nih.gov This suggests that at very high concentrations, the capacity of tissues to oxidize acetoacetate may reach a maximum limit.

Table 2: Kinetic Parameters of this compound in Rat Brain Under Different Dietary Conditions Data adapted from Bentourkia et al., Am J Physiol Endocrinol Metab, 2009. turkupetcentre.net

Dietary ConditionK1 (min⁻¹)k2 (min⁻¹)k3 (min⁻¹)
Control0.08 ± 0.020.35 ± 0.070.06 ± 0.01
Ketogenic Diet0.15 ± 0.030.25 ± 0.050.08 ± 0.02
48-h Fasting0.18 ± 0.040.20 ± 0.040.10 ± 0.02

K1 represents the rate of transport from blood to tissue, k2 represents the rate of transport from tissue back to blood, and k3 represents the rate of metabolic trapping in the tissue.

Future Directions and Translational Potential in Preclinical Research on 11c Acetoacetic Acid

Advancements in Radiosynthetic Techniques and Automation for Enhanced Production

The routine and widespread use of (11C)AcAc in preclinical and eventual clinical research hinges on the development of robust, efficient, and automated radiosynthesis methods. Early methods for producing (11C)AcAc involved the [11C]carboxylation of the enolate anion of acetone (B3395972). acs.org While foundational, these initial processes often involved manual steps and resulted in variable yields and synthesis times.

Recent advancements have focused on the automation of (11C)AcAc synthesis to ensure consistent production, higher radiochemical yields, and reduced radiation exposure for personnel. nih.govkoreascience.kr Fully automated, one-pot radiosynthesis modules have been developed that streamline the entire process from the production of [11C]CO2 to the final purified product. nih.govnih.gov These systems often employ solid-phase extraction (SPE) for purification, which is faster and simpler than traditional high-performance liquid chromatography (HPLC). koreascience.krsnmjournals.org

For instance, an automated one-pot synthesis module reacting the enolate anion of acetone with [11C]CO2 followed by ion-exchange chromatography purification has been reported to produce (11C)AcAc in 18 minutes with a decay-corrected radiochemical yield of 34%. nih.gov Another automated approach using a TRASIS AllInOne module achieved a 35% radiochemical yield in approximately 16 minutes with high specific activity. nih.gov More recently, an "in-loop" 11C-carbonylation process has been developed and automated on commercial synthesis modules, demonstrating its applicability for the cGMP production of [11C]acetoacetic acid. nih.govresearchgate.netresearchgate.net

Future progress in this area will likely involve the refinement of these automated systems to further improve yields and reduce synthesis times. The development of novel precursors and labeling strategies, such as fluorine-mediated desilylation for 11C-carboxylation, may also offer alternative and more efficient synthetic routes. acs.org The ultimate goal is to have readily available, on-demand production of (11C)AcAc that can support large-scale preclinical studies and facilitate multi-center clinical trials.

Table 1: Comparison of Automated Radiosynthesis Methods for (11C)Acetoacetic Acid

Synthesis Method Automation Platform Purification Method Synthesis Time (min) Radiochemical Yield (Decay Corrected) Reference
[11C]Carboxylation of acetone enolate Custom automated module Ion-Exchange Chromatography 18 34% nih.gov
[11C]Carboxylation of isopropenylacetate (B8374857) enolate TRASIS AllInOne Ion-Exchange Resins ~16 35% nih.gov
"In-loop" 11C-carbonylation GE TRACERLab FX Solid Phase Extraction (C18 and SAX) 35-45 58-88% (conversion) snmjournals.org
[11C]Carboxylation of acetone enolate Automated one-pot system HPLC 30 24-58% nih.gov

Development of Advanced Preclinical Imaging Methodologies Utilizing this compound

The utility of (11C)AcAc as a PET tracer is greatly enhanced when used in conjunction with advanced imaging methodologies. A significant area of development is the use of dual-tracer PET studies, where (11C)AcAc is administered sequentially with another tracer, most commonly [18F]fluorodeoxyglucose ([18F]FDG), to simultaneously assess ketone and glucose metabolism. researchgate.netnih.gov This approach has been particularly insightful in neuroscience research, revealing an inverse relationship between brain glucose and ketone metabolism in adults during dietary ketosis. nih.gov This dual-tracer methodology provides a more comprehensive picture of cerebral energy metabolism and holds promise for studying neurodegenerative diseases like Alzheimer's, where brain glucose hypometabolism is a known feature. researchgate.netnih.govnih.gov

Future advancements in this domain will likely involve the combination of (11C)AcAc PET with other imaging modalities, such as magnetic resonance spectroscopy (MRS) and hyperpolarized 13C MRI. This multi-modal approach would allow for the correlation of ketone uptake and utilization with the concentrations of other key metabolites and provide a more detailed understanding of metabolic pathways in real-time.

Furthermore, the development of more sophisticated kinetic models for analyzing dynamic (11C)AcAc PET data is crucial. turkupetcentre.net Current models, often adapted from [11C]acetate studies, typically involve two or three compartments to describe the transport and metabolism of the tracer. turkupetcentre.netiaea.orgsnmjournals.org Refining these models to more accurately reflect the in vivo conversion of (11C)acetoacetate to other ketone bodies, such as β-hydroxybutyrate, will improve the quantitative accuracy of metabolic rate measurements. turkupetcentre.netphysiology.org

Expanding Applications of this compound in Novel Preclinical Disease Models

Preclinical research has already demonstrated the utility of (11C)AcAc in a variety of disease models. In oncology, (11C)AcAc PET has been used to visualize breast and prostate tumors, with studies suggesting that its uptake is linked to fatty acid synthesis within the cancer cells. nih.govsnmjournals.org This suggests a potential role for (11C)AcAc in identifying tumors that rely on ketone metabolism for growth and proliferation. nih.gov

In cardiology, (11C)AcAc has shown promise as an early marker for doxorubicin-induced cardiotoxicity, a serious side effect of some chemotherapies. iaea.orgresearchgate.net Studies in rat models have shown that a decrease in the myocardial uptake and clearance of (11C)AcAc can be detected before significant changes in heart function are observed. iaea.orgsnmjournals.org This indicates its potential for monitoring cardiac health during cancer treatment.

The application of (11C)AcAc is also being explored in neurodegenerative diseases. Studies in rat models of ketosis have shown that brain uptake of (11C)AcAc increases significantly, highlighting its potential to study brain energy metabolism in conditions where glucose utilization is impaired, such as Alzheimer's disease. physiology.orgnih.govresearchgate.net

Future preclinical research will likely expand the use of (11C)AcAc to a wider range of disease models. This could include models of other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD), and other neurological conditions. Investigating the role of ketone metabolism in these diseases with (11C)AcAc could uncover new disease mechanisms and potential therapeutic targets.

Table 2: Preclinical Applications of this compound Imaging

Disease Model Key Findings Reference
Oncology (Breast and Prostate Cancer) Moderate tumor uptake observed, potentially linked to fatty acid synthesis. nih.govsnmjournals.org
Cardiology (Doxorubicin-induced Cardiotoxicity) Early marker for cardiac damage, with decreased myocardial uptake and clearance. iaea.orgsnmjournals.orgresearchgate.net
Neuroscience (Ketosis, Aging, Alzheimer's Disease) Increased brain uptake during ketosis; potential to study altered brain energy metabolism. researchgate.netnih.govphysiology.orgnih.govresearchgate.net

Elucidating More Complex Metabolic Interactions with this compound as a Probe

This compound serves as a powerful probe to unravel intricate metabolic interactions in vivo. Once it enters the cell, acetoacetate (B1235776) is converted to acetoacetyl-CoA, which can then be cleaved to form two molecules of acetyl-CoA. physiology.orgphysiology.org This acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of lipids and cholesterol. physiology.orgnih.gov

By tracing the fate of the 11C label from acetoacetate, researchers can gain insights into the downstream metabolic pathways. For example, studies have shown that in some cancer cells, a significant portion of the radioactivity from (11C)AcAc is incorporated into cellular lipids, suggesting a role for ketone bodies in membrane synthesis and tumor growth. nih.gov

Future research will aim to dissect these complex metabolic networks in greater detail. This will involve combining (11C)AcAc PET with metabolomic and proteomic analyses of tissue samples to identify the specific enzymes and pathways involved in ketone body metabolism in different physiological and pathological states. Understanding how factors such as diet, genetics, and therapeutic interventions influence these metabolic pathways will be a key area of investigation. For instance, studies have already begun to explore how different dietary conditions, such as a ketogenic diet or fasting, alter the brain's utilization of (11C)acetoacetate. physiology.orgnih.gov

Strategic Considerations for Future Preclinical-to-Research Translation

The successful translation of this compound from preclinical research to clinical application requires careful strategic planning. A critical first step is the standardization of radiosynthesis and imaging protocols across different research centers. This will ensure the comparability of data from preclinical studies and lay the groundwork for multi-center clinical trials.

Another important consideration is the establishment of the safety profile of (11C)AcAc for human use. Although the chemical amounts of the tracer administered are very small, rigorous toxicological studies will be necessary before it can be widely used in humans.

Finally, collaborative efforts between radiochemists, imaging scientists, biologists, and clinicians will be essential to drive the translational process forward. These collaborations will facilitate the design of well-controlled preclinical studies that can provide the necessary evidence to support the initiation of clinical trials. The journey of (11C)AcAc from a research tool to a clinical diagnostic agent holds significant promise for improving our understanding and management of a variety of human diseases.

Q & A

Q. What are the primary synthesis methods for (11C)Acetoacetic acid, and how do their radiochemical yields (RCY) and purity (RCP) compare?

Methodological Answer:

  • Traditional Lithium Enolate Carboxylation : Reacting methyl lithium with isoprenyl acetate at -78°C, followed by 11CO₂ capture and hydrolysis. Achieves RCY of 24.4 ± 2.0% and RCP of 97.1 ± 1.1% in ~24 minutes .
  • Fluoride-Mediated Desilylation (FMDS) : Uses cesium salts and organosilane precursors to generate reactive enolates. Achieves RCY of 67.4 ± 1.5% and RCP of 95.9 ± 1.5% in ~28.7 minutes .
  • Key Trade-offs : FMDS improves yield but requires precise control of cesium fluoride and dimethylformamide (DMF) solvent ratios to minimize impurities .
MethodRCY (%)RCP (%)Time (min)
Lithium Enolate24.4 ± 2.097.1 ± 1.124
FMDS (Optimized)67.4 ± 1.595.9 ± 1.528.7

Q. How does the instability of acetoacetic acid influence experimental design in radiotracer studies?

Methodological Answer:

  • pH-Dependent Decarboxylation : The acid form (pKa 3.77) decomposes to acetone and CO₂ with a half-life of 140 minutes at 37°C in aqueous solution. The anionic form (acetoacetate) is more stable (half-life: 130 hours) .
  • Mitigation Strategies :
  • Use cold acetoacetic acid as a stabilizer in radiolabeled batches to slow decomposition .
  • Conduct PET imaging within 30–60 minutes post-synthesis to ensure tracer integrity .

Advanced Research Questions

Q. How can researchers optimize 11C-carboxylation reactions to address low radiochemical yields in FMDS protocols?

Methodological Answer:

  • Precursor Optimization : Replace trimethylsilyl (TMS) groups with bulkier silanes (e.g., triisopropylsilyl) to enhance enolate stability and reduce side reactions .
  • Reaction Conditions : Maintain strict temperature control (-78°C) during cesium enolate formation to prevent premature CO₂ release .
  • Purification : Implement inline solid-phase extraction (SPE) cartridges post-hydrolysis to remove cesium salts and unreacted precursors .

Q. What contradictions exist in preclinical biodistribution data for this compound, and how should they be resolved?

Methodological Answer:

  • Observed Discrepancies :
  • Vervet Monkeys : Rapid brain uptake followed by washout, suggesting limited blood-brain barrier (BBB) retention .
  • Rats/Cats : Steady-state retention in brain and heart, implying species-specific metabolic differences .
    • Resolution Strategies :
  • Normalize data to plasma input function using arterial sampling to account for interspecies pharmacokinetic variability .
  • Validate with ex vivo metabolite analysis (e.g., HPLC of brain homogenates) to confirm intact tracer distribution .

Q. How does the keto-enol tautomerism of acetoacetic acid affect its metabolic imaging applications?

Methodological Answer:

  • Tautomeric Equilibrium : The enol form binds more readily to ketone transporters (e.g., monocarboxylate transporter 1), influencing cellular uptake kinetics .
  • Experimental Design :
  • Pre-treat cell cultures with diclofenac (a tautomerase inhibitor) to isolate the keto form’s metabolic contributions .
  • Use dynamic PET imaging to model tautomer-specific uptake rates in tumors vs. healthy tissues .

Data Contradiction Analysis

Q. Why do reported RCY values for this compound vary widely (24–67%) across studies?

  • Critical Factors :
  • Precursor Purity : Residual moisture in organosilanes reduces enolate formation efficiency .
  • 11CO₂ Trapping Efficiency : Lower yields in older methods correlate with suboptimal gas-phase transfer systems .
    • Recommendations :
  • Standardize precursor batch testing via NMR to ensure >98% purity .
  • Use microfluidic reactors to enhance 11CO₂ dissolution and reaction homogeneity .

Key Methodological Takeaways

  • Synthesis : FMDS protocols are superior for high-yield production but demand rigorous solvent and temperature control.
  • Stability : Prioritize anion stabilization (pH > 4.5) for longitudinal studies.
  • Imaging : Account for species-specific pharmacokinetics and tautomer dynamics in metabolic models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.